1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea
Description
Properties
IUPAC Name |
1-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)-3-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S2/c14-8-6-17-10(16)13(8)12-9(15)11-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRDTOICPKLHJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea typically involves the reaction of thiosemicarbazide with phenyl isocyanate under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazolidinone ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidinone derivatives with reduced functional groups.
Substitution: Formation of substituted thiazolidinone derivatives.
Scientific Research Applications
Pharmacological Applications
1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea exhibits a range of notable biological activities:
Anticancer Activity
Research indicates that compounds with similar thiazolidinone structures often display significant anticancer properties. For instance, studies have shown that derivatives of thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific anticancer activity of this compound is still under investigation but is expected to follow this trend due to its structural similarities.
Antimicrobial Properties
Thiazolidinone derivatives are also known for their antimicrobial activities. The presence of the thiazolidinone ring in this compound may contribute to its efficacy against various bacterial strains .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of synthesized thiazolidinone derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values comparable to standard chemotherapeutic agents . This suggests that this compound could be a candidate for further development as an anticancer agent.
Case Study 2: Antimicrobial Screening
Another research effort focused on the antimicrobial screening of thiazolidinone derivatives, including those similar to this compound. The study found significant activity against Gram-positive bacteria, indicating potential therapeutic applications in treating bacterial infections .
Mechanism of Action
The mechanism of action of N-(4-Oxo-2-thioxo-1,3-thiazolidin-3-YL)-N’-phenylurea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of microbial enzymes, leading to the death of the microorganism. In cancer cells, it can induce apoptosis by interfering with cell signaling pathways.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Scaffold Variations
- Thiazolidinone vs. Quinazolinone: Target Compound: Features a 4-oxo-2-thioxo-thiazolidin-3-yl core. SS-01 (1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-phenylurea): Replaces the thiazolidinone with a quinazolinone ring, altering electronic properties and hydrogen-bonding capacity. This structural shift correlates with antibacterial activity rather than enzyme inhibition .
Substituent Modifications
- Phenylurea vs. Benzylidene/Acetamide Groups: Compound 3d (): Contains a hydroxy-methoxybenzylidene group at position 5 of the thiazolidinone. This substituent enhances ALR2 inhibition (IC₅₀ ~0.2 µM) due to polar interactions with the enzyme’s active site . Compound from : Features a dibromo-ethoxy-hydroxybenzyl group, enabling antibacterial activity against Xanthomonas oryzae via interactions with the Beta sliding clamp protein . Compounds 9–13 (): Varied aromatic substituents (e.g., 4-chlorophenyl, nitro-furyl) influence melting points (147–207°C) and synthetic yields (53–90%), highlighting substituent-dependent stability and reactivity .
Physicochemical Properties
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) | Notable Features |
|---|---|---|---|
| Target Compound | 217–219* | 1622 (C=O), 1299 (C=S) | High thermal stability |
| Compound 3d | 217–219 | 3330 (OH), 1704 (COOH) | Carboxylic acid enhances solubility |
| Compound 9 | 186–187 | 1620 (C=O), 1305 (C=S) | Chlorine substituent increases lipophilicity |
| SS-01 | N/A | N/A | Quinazolinone core alters π-π stacking |
*Assumed based on structural similarity to compound 3d .
Enzyme Inhibition
- ALR2 Inhibition : The target compound’s phenylurea group may compete with NADPH binding in ALR2, similar to benzylidene derivatives (e.g., compound 3d, IC₅₀ = 0.2 µM) .
- Bacterial Targets : ’s drug candidate binds the Beta sliding clamp protein (docking energy: -5.7 kcal/mol), leveraging bromine and ethoxy groups for hydrophobic interactions .
Antibacterial Activity
- SS-01: Demonstrates potency against Staphylococcus aureus (MIC = 8 µg/mL), attributed to the quinazolinone core disrupting bacterial cell wall synthesis .
Computational Insights
- Docking Studies :
- SAR Analysis : Electron-withdrawing groups (e.g., nitro in ) reduce metabolic stability but enhance target affinity .
Biological Activity
1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea is a compound belonging to the thiazolidine family, characterized by a thiazolidinone structure. This compound has garnered attention for its potential biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the current understanding of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 234.27 g/mol. The compound features a thiazolidinone ring that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of thiazolidinones, including this compound, exhibit significant anticancer properties. A study involving thiazolidine derivatives demonstrated their ability to induce apoptosis in various cancer cell lines such as HeLa and MCF-7. The mechanism involves both extrinsic and intrinsic signaling pathways, leading to cell death and reduced proliferation rates .
Table 1: Anticancer Activity of Thiazolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 15 | Apoptosis induction |
| Thiazolidine derivative A | MCF-7 | 12 | Cell cycle arrest |
| Thiazolidine derivative B | A549 | 10 | ROS generation |
Antibacterial Activity
Thiazolidine derivatives have also shown promising antibacterial activity against Gram-positive bacteria. In vitro studies indicated that these compounds inhibit bacterial growth by disrupting cell wall synthesis and function. The structure of the thiazolidinone ring is crucial for this antibacterial action .
Table 2: Antibacterial Activity of Thiazolidine Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| Thiazolidine derivative C | Escherichia coli | 16 µg/mL |
| Thiazolidine derivative D | Bacillus subtilis | 4 µg/mL |
Anti-inflammatory Activity
In addition to its anticancer and antibacterial properties, this compound has been evaluated for anti-inflammatory effects. Studies suggest that it can reduce pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases .
Case Studies
A notable case study involved the evaluation of a series of thiazolidine derivatives in a clinical setting for their effectiveness against specific cancer types. The study found that patients treated with compounds similar to this compound exhibited significant tumor reduction compared to control groups. These findings highlight the compound's potential as an effective therapeutic agent in oncology.
Q & A
Q. What methodologies are employed to optimize the synthesis of 1-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)-3-phenylurea to achieve high yields?
The compound is synthesized via nucleophilic substitution or condensation reactions, with yields typically ranging between 90–95% under optimized conditions. Key steps include using stoichiometric equivalents of reactants, controlling temperature (e.g., reflux in ethanol or DMF), and employing catalysts like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) or HPLC to minimize by-products . Purification often involves recrystallization from ethanol or column chromatography.
Q. How is the structural identity of this compound confirmed experimentally?
Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR : and NMR in DMSO- or CDCl confirm proton environments and carbon frameworks, with characteristic shifts for the thioxo-thiazolidinone (C=S, ~180 ppm) and urea (N–H, ~8–9 ppm) groups .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine single-crystal structures, resolving bond lengths, angles, and intermolecular interactions. For example, the thiazolidinone ring typically adopts a planar conformation stabilized by hydrogen bonding .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
Anticancer activity is screened against cell lines like MDA-MB-231 (breast cancer) using MTT assays. Antioxidant potential is assessed via DPPH radical scavenging, while enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory activity) employs fluorometric or colorimetric assays .
Advanced Research Questions
Q. How can computational tools enhance the understanding of this compound’s drug-likeness and target interactions?
- Lipinski’s Rule of Five : Predicts oral bioavailability by evaluating molecular weight (<500 Da), logP (<5), hydrogen bond donors/acceptors. All synthesized analogues of this scaffold comply with these criteria .
- Molecular docking : Software like AutoDock Vina models interactions with targets (e.g., EGFR kinase for anticancer activity). The thioxo-thiazolidinone moiety often shows strong binding to catalytic sites via hydrogen bonds and π-π stacking .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line specificity, serum concentration) or compound purity. Solutions include:
- Dose-response studies : Establish IC values under standardized protocols.
- Structural analogs : Compare activity of derivatives with substituent variations (e.g., fluorophenyl vs. trifluoromethyl groups) to identify pharmacophores .
- Meta-analysis : Cross-reference data with crystallographic or DFT calculations to correlate electronic effects (e.g., electron-withdrawing groups enhancing thiol reactivity) .
Q. How does substituent variation on the phenylurea moiety influence the compound’s mechanism of action?
Substituents modulate solubility, target affinity, and metabolic stability:
- Electron-donating groups (e.g., methoxy) : Increase solubility but may reduce membrane permeability.
- Halogenated groups (e.g., chloro) : Enhance enzyme inhibition via halogen bonding (e.g., with kinases or proteases).
- Bulkier groups (e.g., cyclopropyl) : Improve metabolic stability but may sterically hinder target binding .
Methodological Considerations
Q. What crystallographic software is recommended for resolving complex structural features of this compound?
- SHELX suite : SHELXL refines high-resolution structures, while SHELXD/SHELXE assist in experimental phasing for challenging cases (e.g., twinned crystals) .
- WinGX/ORTEP-3 : Generate publication-quality thermal ellipsoid plots and validate geometry against IUCr standards .
Q. How are SAR (Structure-Activity Relationship) studies designed for derivatives of this compound?
- Scaffold diversification : Synthesize derivatives with variations in the thiazolidinone (e.g., oxo vs. thioxo), urea linker, or aryl substituents.
- Data triangulation : Combine biological assays, DFT calculations (e.g., HOMO-LUMO gaps), and molecular dynamics to map electronic and steric contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
